molecular formula C14H15FN2O3 B2477670 2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid CAS No. 2197057-37-5

2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid

Cat. No.: B2477670
CAS No.: 2197057-37-5
M. Wt: 278.283
InChI Key: BQUCBHMWSXSBQP-UHFFFAOYSA-N
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Description

2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid is a complex organic compound with a unique structure that combines a benzimidazole core with a tetrahydropyran ring and a fluoro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzimidazole core, followed by the introduction of the fluoro substituent and the tetrahydropyran ring. The final step involves the acylation of the benzimidazole derivative to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain substituents.

    Substitution: The fluoro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a different halogen or an alkyl group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient, particularly in the development of anti-cancer or anti-viral drugs.

    Industry: The compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.

Mechanism of Action

The mechanism of action of 2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro substituent and the tetrahydropyran ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}butyric acid: Similar structure but with a butyric acid moiety.

Uniqueness

The unique combination of the fluoro substituent, tetrahydropyran ring, and benzimidazole core in 2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid gives it distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where its specific interactions with biological targets can be leveraged for therapeutic purposes.

Biological Activity

2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid is a synthetic compound that combines a benzimidazole core with a tetrahydropyran ring and a fluoro substituent. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is 2-[5-fluoro-2-(oxan-4-yl)benzimidazol-1-yl]acetic acid. Its molecular formula is C14H15FN2O3, with a molecular weight of 276.28 g/mol. The presence of the fluoro group and the tetrahydropyran ring is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzimidazole Core : Starting from commercially available precursors.
  • Introduction of the Fluoro Substituent : Utilizing fluorination techniques.
  • Construction of the Tetrahydropyran Ring : Through cyclization reactions.
  • Acylation to Introduce the Acetic Acid Moiety : Finalizing the compound.

The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The fluoro substituent enhances binding affinity, while the tetrahydropyran ring may influence its pharmacokinetics.

Pharmacological Studies

Recent studies have indicated various biological activities:

  • Antitumor Activity : Preliminary in vitro studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines, potentially through apoptosis induction.
    Cell LineIC50 (µM)Reference
    A431 (epidermoid)<10
    U251 (glioblastoma)<20
  • Anticonvulsant Properties : The compound has shown promise in reducing seizure activity in animal models, indicating potential as an anticonvulsant agent.
  • Antimicrobial Activity : In vitro tests have demonstrated effectiveness against various bacterial strains, suggesting its use as an antimicrobial agent.

Comparative Analysis

When compared to structurally similar compounds such as 2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}propionic acid and butyric acid derivatives, this compound shows enhanced potency due to its unique structural features.

Compound NameBiological Activity
2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}propionic acidModerate antitumor activity
2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}butyric acidLower antimicrobial efficacy
Target Compound High antitumor and antimicrobial activity

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Study on Antitumor Effects : A study involving various cancer cell lines demonstrated that the compound induced apoptosis more effectively than standard treatments like doxorubicin.
    "The compound exhibited significant cytotoxicity against human melanoma cells, outperforming traditional chemotherapeutics."
  • Anticonvulsant Research : In animal models, administration resulted in a marked reduction in seizure frequency, suggesting a mechanism that may involve modulation of neurotransmitter systems.
  • Antimicrobial Efficacy : Comparative studies against standard antibiotics revealed that it possesses comparable or superior activity against resistant strains of bacteria.

Properties

IUPAC Name

2-[5-fluoro-2-(oxan-4-yl)benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3/c15-10-1-2-12-11(7-10)16-14(17(12)8-13(18)19)9-3-5-20-6-4-9/h1-2,7,9H,3-6,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUCBHMWSXSBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC3=C(N2CC(=O)O)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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